Hexamethyldisilathiane

Catalog No.
S794084
CAS No.
3385-94-2
M.F
C6H18SSi2
M. Wt
178.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethyldisilathiane

CAS Number

3385-94-2

Product Name

Hexamethyldisilathiane

IUPAC Name

trimethyl(trimethylsilylsulfanyl)silane

Molecular Formula

C6H18SSi2

Molecular Weight

178.44 g/mol

InChI

InChI=1S/C6H18SSi2/c1-8(2,3)7-9(4,5)6/h1-6H3

InChI Key

RLECCBFNWDXKPK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)S[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)S[Si](C)(C)C

HMDS acts as a single-source sulfur precursor, meaning it provides both the silicon and sulfur atoms needed for the formation of the TMS. This simplifies the synthesis process compared to traditional methods using multiple precursors. The reaction between HMDS and a transition metal halide (MXn) typically involves:

  • Formation of an intermediate complex: HMDS reacts with the metal halide, forming a complex with the metal ion and the Si-S bond slightly weakened.
  • Sulfide transfer: The Si-S bond in the complex breaks, and the sulfur atom is transferred to the metal, resulting in the formation of the desired TMS.

This approach offers several advantages:

  • Controlled stoichiometry: HMDS provides a precise 1:1 ratio of silicon and sulfur, ensuring the correct stoichiometry in the final TMS product.
  • Low-temperature synthesis: The reactions often occur at moderate temperatures (compared to traditional methods), minimizing decomposition or undesirable side reactions.
  • High purity: The use of a single-source precursor simplifies purification and often leads to high-purity TMS products.

Here are some specific examples of the use of HMDS in the synthesis of different TMS:

  • Molybdenum disulfide (MoS₂): HMDS has been used to prepare MoS₂ nanoparticles, thin films, and other nanostructures for applications in hydrogen evolution reaction catalysis, lithium-ion batteries, and field-effect transistors.
  • Tungsten disulfide (WS₂): Similar to MoS₂, HMDS allows for the synthesis of WS₂ with various morphologies, exhibiting potential in photocatalysis, electrocatalysis, and lubrication [].
  • Titanium disulfide (TiS₂): HMDS-based synthesis of TiS₂ nanoparticles has been explored for their potential use in sodium-ion batteries and supercapacitors.

These are just a few examples, and research continues to explore the application of HMDS for the synthesis of diverse TMS with tailored properties for various scientific and technological advancements.

Other Scientific Research Applications

Beyond the synthesis of TMS, HMDS finds applications in other areas of scientific research:

  • Organic synthesis: HMDS acts as a mild and selective sulfurating agent for the introduction of thiol (-SH) groups into organic molecules.
  • Polymer chemistry: HMDS can be used as a chain transfer agent in the controlled radical polymerization of various monomers.
  • Materials science: HMDS serves as a precursor for the deposition of silicon-containing thin films used in electronic devices and other applications.

Hexamethyldisilathiane is an organosilicon compound with the chemical formula C6H18SSi2\text{C}_6\text{H}_{18}\text{S}\text{Si}_2. It is also known as bis(trimethylsilyl)sulfide and is characterized by its colorless liquid form and a strong, unpleasant odor. The compound serves as a useful source of sulfide ions in various

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  • Material Science: Its unique properties make it suitable for applications in material science, particularly in the development of silicon-based materials with tailored functionalities .
  • The biological activity of hexamethyldisilathiane has not been extensively studied, but it is considered toxic upon exposure. The compound can cause skin irritation and respiratory issues if inhaled or absorbed through the skin. Its toxicity profile indicates that it should be handled with care, particularly in laboratory settings .

    Hexamethyldisilathiane can be synthesized through several methods:

    • Direct Synthesis: One common method involves treating trimethylsilyl chloride with sodium sulfide, resulting in the formation of hexamethyldisilathiane along with sodium chloride as a by-product .
    • Reactions with Sulfur Sources: It can also be synthesized by reacting silicon-containing precursors with sulfur sources under controlled conditions, which allows for the introduction of sulfur into silicon-based frameworks .

    Hexamethyldisilathiane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

    Compound NameFormulaKey Features
    HexamethyldisiloxaneC6H18O2Si2\text{C}_6\text{H}_{18}\text{O}_2\text{Si}_2Used primarily as a silicone polymer precursor; lacks sulfur functionality.
    Bis(trimethylsilyl)sulfide((CH3)3Si)2S((\text{CH}_3)_3\text{Si})_2\text{S}Similar structure; primarily used for generating sulfides from metal oxides.
    Trimethylsilyl sulfideC3H9SSi\text{C}_3\text{H}_9\text{S}\text{Si}Less bulky than hexamethyldisilathiane; often used in small-scale reactions.
    DimethylsulfideC2H6S\text{C}_2\text{H}_6\text{S}Simpler structure; commonly used as a solvent and reagent but lacks silicon functionality.

    Hexamethyldisilathiane is unique due to its dual silicon and sulfur functionalities, allowing it to participate in complex synthetic pathways that other similar compounds cannot easily achieve. Its ability to act as both a silylating agent and a source of sulfur makes it particularly valuable in organic synthesis and materials science applications

    Conventional Synthetic Routes

    Reaction of Trimethylsilyl Chloride with Sodium Sulfide

    The primary synthetic route for hexamethyldisilathiane involves the direct reaction of trimethylsilyl chloride with anhydrous sodium sulfide [1]. This fundamental reaction proceeds according to the following stoichiometric equation:

    2 (CH₃)₃SiCl + Na₂S → ((CH₃)₃Si)₂S + 2 NaCl

    The reaction mechanism involves nucleophilic substitution of the chloride leaving groups by sulfide ions, forming the silicon-sulfur bonds characteristic of the target compound [1]. This process requires strict anhydrous conditions to prevent hydrolysis of both reactants and products [2]. The reaction typically proceeds under mild heating conditions, with temperatures ranging from room temperature to 80°C depending on the specific protocol employed [3].

    Research has demonstrated that the success of this synthetic approach depends critically on the purity of the sodium sulfide precursor [3]. Commercial sodium sulfide often contains water of hydration, which must be removed through thermal dehydration at temperatures exceeding 120°C under vacuum conditions [4]. The presence of trace moisture can lead to competing hydrolysis reactions that significantly reduce product yields and introduce impurities such as hexamethyldisiloxane [2].

    Optimization studies have revealed that the reaction proceeds most efficiently in polar aprotic solvents such as tetrahydrofuran or acetonitrile [5]. These solvents facilitate the dissolution of sodium sulfide while maintaining the reactivity of trimethylsilyl chloride [6]. The reaction typically reaches completion within 12-24 hours at temperatures of 60-80°C, with yields ranging from 70-90% depending on the specific conditions employed [3] [6].

    Alternative Precursors and Solvent Systems

    Alternative synthetic approaches have been developed to address limitations associated with the conventional sodium sulfide route [3]. One promising methodology involves the use of elemental sulfur in combination with hydrosilanes under catalytic conditions [5]. This approach offers the advantage of avoiding hygroscopic sulfide salts while potentially providing better control over reaction stoichiometry [7].

    The use of transition metal catalysts has been explored for facilitating sulfur insertion reactions [3] [6]. Iron-based catalysts, particularly iron chlorides, have shown effectiveness in promoting the formation of silicon-sulfur bonds from elemental sulfur and silyl precursors [3]. These catalytic systems typically operate at elevated temperatures (200-400°C) and may require specialized reactor configurations to handle the corrosive nature of sulfur-containing intermediates [6].

    Solvent selection plays a crucial role in determining reaction outcomes for alternative synthetic routes [8]. Hydrocarbon solvents such as toluene and benzene have been employed for high-temperature reactions, offering improved thermal stability compared to ethereal solvents [3]. Dichloromethane and chlorinated solvents provide excellent solubility for organosilicon reactants but may introduce complications related to halogen exchange reactions [6].

    Recent investigations have explored the use of ionic liquids as reaction media for organosilicon sulfur compound synthesis [9]. These systems offer potential advantages including reduced volatility, improved thermal stability, and enhanced recyclability of the reaction medium [9]. However, product isolation from ionic liquid media remains a significant challenge that limits the practical application of these approaches [9].

    Purification Techniques and Stability Considerations

    Purification of hexamethyldisilathiane presents unique challenges due to its sensitivity to moisture and propensity for hydrolysis [2]. The compound readily reacts with water according to the following equation:

    ((CH₃)₃Si)₂S + H₂O → ((CH₃)₃Si)₂O + H₂S

    This hydrolysis reaction necessitates the use of rigorously anhydrous purification techniques throughout the isolation process [2] [1].

    Distillation represents the primary purification method for hexamethyldisilathiane, with the compound exhibiting a boiling point of 164°C at atmospheric pressure [2]. Fractional distillation under reduced pressure is typically employed to minimize thermal decomposition and prevent oxidation reactions [2]. The optimal distillation conditions involve pressures of 10-50 mmHg with careful temperature control to maintain the distillation temperature below 120°C [2].

    ParameterValueReference
    Boiling Point (1 atm)164°C [2]
    Density (25°C)0.846 g/mL [2]
    Refractive Index1.4400 [2]
    Flash Point79°F (26°C) [2]

    Column chromatography using silica gel or alumina supports is generally incompatible with hexamethyldisilathiane purification due to the basic nature of these adsorbents, which can catalyze decomposition reactions [2]. When chromatographic separation is required, neutral alumina or specialized organosilicon-compatible stationary phases must be employed under rigorously anhydrous conditions [10].

    Storage stability of hexamethyldisilathiane requires careful attention to environmental conditions [11]. The compound must be stored under inert atmosphere, typically nitrogen or argon, to prevent oxidation and hydrolysis [2]. Temperature control is critical, with optimal storage temperatures maintained below 30°C to minimize thermal decomposition [11]. Studies have demonstrated that properly stored hexamethyldisilathiane maintains chemical integrity for extended periods when protected from moisture and oxygen [11].

    Thermal stability investigations have revealed that hexamethyldisilathiane undergoes decomposition at temperatures exceeding 200°C [12]. The decomposition pathway involves cleavage of silicon-sulfur bonds with formation of various organosilicon fragments and elemental sulfur [12]. This thermal sensitivity necessitates careful temperature control during synthetic and purification operations [12].

    Spectroscopic Characterization Methods

    Comprehensive characterization of hexamethyldisilathiane requires multiple spectroscopic techniques due to the unique electronic and structural properties of the silicon-sulfur framework [13] [14]. Nuclear magnetic resonance spectroscopy provides the most definitive structural confirmation, with both ¹H and ²⁹Si NMR offering valuable diagnostic information [15].

    ¹H NMR spectroscopy of hexamethyldisilathiane reveals a characteristic singlet at approximately 0.3 ppm, corresponding to the eighteen equivalent methyl protons [15]. The chemical shift reflects the electron-withdrawing influence of the silicon atoms and the electron-donating character of the sulfur bridge [15]. Integration patterns confirm the expected 18:1 ratio of methyl to silicon-bound protons [15].

    ²⁹Si NMR spectroscopy provides critical information about the silicon environment in hexamethyldisilathiane [15]. The silicon nuclei typically resonate at approximately 15 ppm downfield from tetramethylsilane, consistent with the presence of silicon-sulfur bonding [15]. The relatively narrow linewidth observed for the ²⁹Si signal indicates rapid exchange processes and confirms the symmetric nature of the molecule [15].

    Spectroscopic ParameterValueAssignmentReference
    ¹H NMR (δ, ppm)0.3Si-CH₃ [15]
    ²⁹Si NMR (δ, ppm)15Si-S-Si [15]
    IR ν(Si-C) (cm⁻¹)1250Si-CH₃ stretch [13]
    IR ν(Si-S) (cm⁻¹)420Si-S stretch [13]

    Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of silicon-methyl and silicon-sulfur bonds [13]. The Si-CH₃ stretching vibrations appear in the region of 1250 cm⁻¹, while the Si-S stretching mode is observed at approximately 420 cm⁻¹ [13]. The relatively low frequency of the Si-S stretch reflects the longer bond length and lower force constant compared to Si-O bonds [16].

    Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for hexamethyldisilathiane [14]. Electron impact ionization typically produces a molecular ion peak at m/z 178, corresponding to the expected molecular formula C₆H₁₈SSi₂ [14]. Common fragment ions include those resulting from loss of methyl groups (m/z 163) and cleavage of Si-S bonds [14].

    Gas chromatography-mass spectrometry analysis has proven particularly valuable for purity assessment and identification of synthetic impurities [17]. The compound elutes as a sharp peak under typical GC conditions, with retention times dependent on column type and temperature programming [17]. Common impurities include hexamethyldisiloxane (from hydrolysis) and various methylsilane derivatives [17].

    X-ray photoelectron spectroscopy provides detailed information about the electronic environment of silicon and sulfur atoms in hexamethyldisilathiane [18]. The Si 2p binding energy appears at approximately 102 eV, consistent with silicon in a formal +4 oxidation state bonded to carbon and sulfur [18]. The S 2p binding energy of 163 eV confirms sulfur in a -2 oxidation state with coordination to two silicon centers [18].

    GHS Hazard Statements

    Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (97.73%): Flammable liquid and vapor [Warning Flammable liquids];
    H301 (86.36%): Toxic if swallowed [Danger Acute toxicity, oral];
    H311 (86.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];
    H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H331 (86.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic Flammable Irritant

    Flammable;Acute Toxic;Irritant

    Other CAS

    3385-94-2

    Wikipedia

    Bis(trimethylsilyl)sulfide

    General Manufacturing Information

    Disilathiane, 1,1,1,3,3,3-hexamethyl-: ACTIVE

    Dates

    Modify: 2023-08-15

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